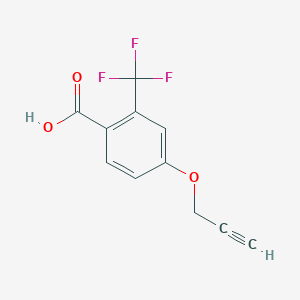

4-(Prop-2-yn-1-yloxy)-2-(trifluoromethyl)benzoic acid

Description

4-(Prop-2-yn-1-yloxy)-2-(trifluoromethyl)benzoic acid is a benzoic acid derivative featuring two key substituents: a trifluoromethyl (-CF₃) group at the 2-position and a propargyl ether (prop-2-yn-1-yloxy) group at the 4-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the propargyl ether introduces alkyne functionality, enabling applications in click chemistry or photoaffinity labeling .

Properties

IUPAC Name |

4-prop-2-ynoxy-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O3/c1-2-5-17-7-3-4-8(10(15)16)9(6-7)11(12,13)14/h1,3-4,6H,5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNHJEVDISJZLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC(=C(C=C1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Solvent Selection

-

Base : Cesium carbonate (1.0–1.5 equivalents) is preferred over stronger bases like potassium carbonate to minimize ester hydrolysis during alkylation.

-

Solvent : DMF enhances the solubility of both the phenolic ester and the propargyl bromide, ensuring efficient reaction kinetics.

-

Temperature : Heating to 70–80°C in a sealed tube drives the reaction to completion within 12–48 hours.

For the target compound, identical conditions would apply, with the reaction progress monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Workup and Purification

Post-alkylation, the crude product is concentrated and extracted with dichloromethane (DCM) to remove unreacted propargyl bromide and inorganic salts. The organic layer is washed with water, dried over magnesium sulfate, and concentrated in vacuo. Column chromatography (e.g., 35–50% ethyl acetate/hexane) may be employed to isolate the pure alkylated ester.

Hydrolysis of Methyl Esters to Carboxylic Acids

The final step involves saponification of the methyl ester to yield the free carboxylic acid. In the search results, sodium hydroxide in a methanol/water mixture (4:1 v/v) at room temperature effectively hydrolyzes methyl 3-(prop-2-yn-1-yloxy)-5-(trifluoromethyl)benzoate (22) to 23. Key considerations include:

Hydrolysis Conditions

Acidification and Isolation

After hydrolysis, the reaction mixture is acidified to pH ≈2 using dilute hydrochloric acid or potassium hydrogen sulfate, precipitating the carboxylic acid. Extraction with DCM or ethyl acetate, followed by drying and concentration, yields the crude product. Recrystallization from a solvent like ethanol/water or trituration with DCM may further purify the acid.

Analytical Characterization

The search results emphasize the use of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural validation. For example:

-

¹H NMR : The prop-2-yn-1-yloxy group appears as a triplet (J ≈ 2.3 Hz) at δ 3.6–3.7 ppm for the terminal alkyne proton, with a doublet (J ≈ 2.3 Hz) at δ 4.8–5.0 ppm for the methylene group.

-

ESI-MS : The molecular ion peak ([M + H]⁺) for 3-(prop-2-yn-1-yloxy)-5-(trifluoromethyl)benzoic acid (23) is observed at m/z 259.1, consistent with its molecular formula C₁₁H₇F₃O₃.

For the target compound, similar spectral features are expected, with adjustments for the altered substitution pattern.

Challenges and Mitigation Strategies

Mechanism of Action

The mechanism by which 4-(Prop-2-yn-1-yloxy)-2-(trifluoromethyl)benzoic acid exerts its effects depends on its application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and specificity due to its electron-withdrawing nature, while the prop-2-yn-1-yloxy group can participate in covalent bonding or other interactions.

Comparison with Similar Compounds

2-[4-(Trifluoromethyl)phenyl]benzoic Acid

- Structure : A benzoic acid substituted with a trifluoromethylphenyl group at the 4-position.

- Key Differences : Lacks the propargyl ether group, reducing reactivity for alkyne-based conjugation.

- Properties : Increased aromaticity from the phenyl group may enhance π-π stacking interactions but limits versatility in synthetic modifications.

- Applications : Primarily used in materials science and as a building block for pharmaceuticals .

4-Hydroxy-2-(trifluoromethyl)benzoic Acid

- Structure : Substituted with a hydroxyl (-OH) group at the 4-position and trifluoromethyl at the 2-position.

- Key Differences : The hydroxyl group increases polarity and aqueous solubility compared to the propargyl ether variant.

- Properties : Higher acidity (pKa ~2.5–3.0) due to electron-withdrawing -CF₃ and -OH groups.

- Applications : Used in agrochemicals and as a precursor for ester derivatives with antifungal activity .

2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic Acid

- Structure : Contains a diazirine group at the 4-position alongside the propargyl ether.

- Key Differences : Diazirine adds photoreactivity, enabling crosslinking studies.

- Properties : Combines alkyne functionality with photoactivatable groups, making it ideal for proteomics and target identification .

- Applications : High-purity chemical probes for mapping protein interactions.

Salicylanilide Esters of 4-(Trifluoromethyl)benzoic Acid

- Structure : Esters formed between 4-(trifluoromethyl)benzoic acid and salicylanilides.

- Key Differences : Esterification reduces solubility but enhances membrane permeability.

- Applications : Investigated as antimicrobial agents, though ester hydrolysis in vivo limits utility.

2-Chloro-4-fluoro-5-(2,6-dioxo-4-trifluoromethylpyrimidin-1-yl)benzoic Acid

- Structure : Features a pyrimidine ring with chlorine and fluorine substituents.

- Key Differences : Heterocyclic moiety introduces distinct electronic and steric effects.

- Properties : Enhanced binding to enzymes (e.g., dihydrofolate reductase) due to halogenated pyrimidine.

- Applications : Used as a reference standard in drug impurity profiling .

Physicochemical and Pharmacological Comparison

Solubility and Lipophilicity

- 4-(Prop-2-yn-1-yloxy)-2-(trifluoromethyl)benzoic Acid : Moderate solubility in organic solvents (e.g., DMSO) due to hydrophobic -CF₃ and propargyl groups.

- 4-Hydroxy-2-(trifluoromethyl)benzoic Acid : Higher aqueous solubility (~1.2 mg/mL) owing to -OH group .

- Salicylanilide Esters : Low solubility (<0.1 mg/mL in water), necessitating formulation adjuvants .

Biological Activity

4-(Prop-2-yn-1-yloxy)-2-(trifluoromethyl)benzoic acid, with the chemical formula C₁₁H₇F₃O₃ and CAS number 1275293-72-5, is a benzoic acid derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting various diseases.

- Molecular Weight : 244.17 g/mol

- Molecular Structure : The compound features a trifluoromethyl group and a propargyloxy substituent, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For example, it has been tested against various strains of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. The minimum inhibitory concentration (MIC) values reported were within the range of 4–8 μg/mL for some strains, indicating potent activity against resistant bacterial infections .

Anticancer Activity

Research has demonstrated that this compound can inhibit the proliferation of cancer cell lines. In particular, it showed a strong inhibitory effect on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line with an IC₅₀ value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil. The compound also displayed a favorable selectivity index, suggesting reduced toxicity to normal cells compared to cancerous cells .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against MRSA.

- Methodology : The compound was tested using standard broth microdilution methods.

- Results : MIC values ranged from 4 to 8 μg/mL, demonstrating effective inhibition of bacterial growth.

-

Study on Anticancer Properties :

- Objective : To assess the cytotoxic effects on breast cancer cell lines.

- Methodology : MDA-MB-231 cells were treated with varying concentrations of the compound.

- Results : An IC₅₀ of approximately 0.126 μM was observed, indicating potent antiproliferative effects with minimal impact on non-cancerous cells .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have suggested that this compound possesses moderate bioavailability and favorable clearance rates in animal models. Toxicity assessments revealed no acute adverse effects at high doses (up to 2000 mg/kg), indicating a promising safety profile for further development .

Scientific Research Applications

Chemical Biology Applications

Chemical Probes for Biological Studies

One of the primary applications of 4-(Prop-2-yn-1-yloxy)-2-(trifluoromethyl)benzoic acid is its use as a chemical probe . The compound features a trifunctional structure that includes an alkyne group, a carboxylic acid, and a photoreactive diazirine moiety. This unique combination allows researchers to utilize it for:

- Covalent Modification : Under UV light, the diazirine moiety can induce covalent modifications to biological targets, enabling the study of protein interactions and dynamics within living cells .

- Target Identification : The alkyne tag facilitates click chemistry reactions, allowing for efficient labeling and identification of biomolecules in complex biological systems.

Drug Development

Potential Therapeutic Applications

The trifluoromethyl group present in the compound enhances its stability and lipophilicity, which can improve bioavailability and interaction with biological targets. This property is particularly valuable in drug development:

- Inhibitor Design : Compounds like this compound can serve as lead compounds in the design of inhibitors targeting specific enzymes or receptors involved in disease pathways.

- Photodynamic Therapy : The ability to activate the compound using UV light opens avenues for photodynamic therapy applications, where localized activation can minimize side effects while maximizing therapeutic effects .

Materials Science

Synthesis of Functional Materials

In addition to its biological applications, this compound is also explored in materials science:

- Polymer Chemistry : The alkyne functionality allows for incorporation into polymer matrices through click chemistry, leading to the development of smart materials that respond to environmental stimuli .

- Nanotechnology : Functionalized nanoparticles using this compound can be engineered for targeted drug delivery systems, enhancing the specificity and efficacy of therapeutic agents .

Case Study 1: Protein Interaction Studies

Research involving this compound has demonstrated its efficacy in studying protein interactions. By covalently modifying target proteins under UV light, scientists were able to visualize and quantify interactions with high specificity. This approach provided insights into complex cellular mechanisms and pathways.

Case Study 2: Development of Photodynamic Agents

In a study focused on photodynamic therapy, derivatives of this compound were synthesized to evaluate their capacity to generate reactive oxygen species upon UV activation. Results indicated significant tumor cell apoptosis with minimal damage to surrounding healthy tissues, showcasing its potential as an effective therapeutic agent.

Summary

The applications of this compound span across chemical biology, drug development, and materials science. Its unique structural features facilitate innovative research methodologies and therapeutic strategies. As research continues to evolve, this compound is likely to play a crucial role in advancing our understanding of biological systems and developing new therapeutic modalities.

Data Table

| Application Area | Key Features | Potential Impact |

|---|---|---|

| Chemical Biology | Covalent modification via diazirine | Protein interaction studies |

| Drug Development | Enhanced stability due to trifluoromethyl | Lead compounds for enzyme inhibitors |

| Materials Science | Alkyne functionality for polymer synthesis | Development of smart materials |

Q & A

Q. What are the common synthetic routes for preparing 4-(Prop-2-yn-1-yloxy)-2-(trifluoromethyl)benzoic acid?

Methodological Answer: The synthesis typically involves functionalizing 2-(trifluoromethyl)benzoic acid derivatives. A two-step approach is often employed:

Etherification : Introduce the prop-2-yn-1-yloxy group via nucleophilic substitution. For example, reacting 4-hydroxy-2-(trifluoromethyl)benzoic acid with propargyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 12–24 hours .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to isolate the product.

Validation via -NMR and LC-MS is critical to confirm the absence of unreacted starting materials or regioisomers .

Q. How is the compound characterized using spectroscopic techniques?

Methodological Answer:

- -NMR : Key signals include the propynyl proton triplet (δ ~2.5 ppm, J = 2.4 Hz) and the benzoic acid proton (δ ~12–13 ppm, broad). The trifluoromethyl group quashes neighboring proton splitting due to its electronegativity .

- FT-IR : Confirm the carboxylic acid O–H stretch (~2500–3000 cm), C≡C stretch (~2100 cm), and C–F vibrations (~1100–1200 cm) .

- LC-MS : Use electrospray ionization (ESI) in negative mode to detect the deprotonated molecular ion [M–H], ensuring mass accuracy within 5 ppm .

Q. What methods are used to assess its biological activity in preliminary studies?

Methodological Answer:

- MTT Assay : Screen for anti-proliferative activity against cancer cell lines (e.g., MCF-7, HeLa). Prepare stock solutions in DMSO (<0.1% final concentration) and test concentrations from 1–100 μM. Incubate for 48–72 hours and measure absorbance at 570 nm .

- Enzyme Inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition) with recombinant enzymes. Include positive controls (e.g., celecoxib) and validate results via dose-response curves (IC calculation) .

Q. How is purity assessed, and what analytical techniques are prioritized?

Methodological Answer:

- HPLC : Employ a C18 column (5 μm, 4.6 × 150 mm) with a mobile phase of acetonitrile/0.1% formic acid (70:30). Monitor at 254 nm; purity >95% is typical for research-grade material .

- Melting Point : Confirm consistency with literature values (e.g., 189–190°C for analogous trifluoromethyl benzoates) using a capillary apparatus .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate steric hindrance from the trifluoromethyl group during synthesis?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states and enhance nucleophilicity of the hydroxyl group .

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave irradiation (100–120°C, 30 min) to accelerate etherification .

- Byproduct Analysis : Identify regioisomers or dimerization products via LC-MS/MS and adjust stoichiometry (propargyl bromide:substrate ≥1.2:1) to minimize side reactions .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they resolved?

Methodological Answer:

- Crystal Growth : Use slow evaporation from acetone/water (1:1) at 4°C. The trifluoromethyl group may induce twinning; address this by seeding with microcrystals .

- Data Refinement : Employ SHELXL for anisotropic displacement parameter refinement. For disordered propynyl groups, apply ISOR and DELU restraints to stabilize convergence .

- Visualization : Use ORTEP-3 to generate thermal ellipsoid plots, highlighting hydrogen-bonding networks (e.g., carboxylic acid dimerization) .

Q. How can hydrogen-bonding patterns in the crystal lattice inform material properties?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s rules to categorize motifs (e.g., dimers via carboxylic acid O–H···O interactions). Use Mercury software to calculate interaction distances (<2.8 Å) and angles (>120°) .

- Thermal Stability : Correlate strong hydrogen bonds (e.g., O–H···O) with high melting points (>180°C) observed in DSC studies .

Q. How are structure-activity relationships (SAR) explored for medicinal chemistry applications?

Methodological Answer:

- Analog Synthesis : Replace the propynyloxy group with alkoxy or aryloxy variants. Test anti-inflammatory activity via COX-2 inhibition assays .

- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical moieties (e.g., trifluoromethyl for lipophilicity, carboxylic acid for target binding). Validate with molecular dynamics simulations .

Q. What advanced analytical techniques resolve contradictions in biological data?

Methodological Answer:

- Orthogonal Assays : If MTT results conflict with apoptosis markers (e.g., caspase-3), perform flow cytometry (Annexin V/PI staining) to confirm mechanism .

- Metabolite Profiling : Use HR-MS/MS to identify degradation products in cell media that may artifactually reduce viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.